3beta-Methoxy-5-androsten-17-one
Description
3β-Methoxy-5-androsten-17-one is a steroidal compound characterized by a methoxy group at the C3 position, a double bond at the C5-C6 position (Δ⁵), and a ketone at C15. This structure serves as a key intermediate in synthesizing bioactive derivatives, particularly anti-inflammatory agents. For example, it is used to prepare 17β-amino-3β-methoxy-5-androstene hydrochloride via a two-stage amination process involving reduction of intermediate 17-imines or oximes . Its structural flexibility allows for targeted modifications, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
10457-69-9 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,14-17H,5-12H2,1-3H3/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
FLCAHAJJOOEIKL-BGZMIMFDSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC)C |
Other CAS No. |
10457-69-9 |
Synonyms |
3 beta-methoxy-5-androsten-17-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modifications at C3 and C16
16α-Fluoro-5-Androsten-17-One
- Structural Features : Fluorine substitution at C16, Δ⁵ double bond.
- Biological Activity: Exhibits 3-fold higher anti-obesity potency than dehydroepiandrosterone (DHEA) . Shows enhanced chemopreventive activity by inhibiting carcinogen-DNA binding (e.g., DMBA binding) and reducing tumor multiplicity in rodent models .
3β-Acetoxy-Androst-5-En-17-One
Stereochemical and Saturation Variants
3β-Hydroxy-5β-Androstan-17-One
3β-Methoxy-5α-Androstan-17-One
- Structural Features : Saturated 5α configuration, methoxy at C3.
- Implications : The 5α saturation increases rigidity, which may reduce binding affinity to steroid receptors compared to Δ⁵ derivatives.
Derivatives with Functional Group Additions
17-(3-Pyridyl)-6-Oxo-5α-Androst-16-En-3β-Yl Acetate
- Structural Features : Pyridyl group at C17, ketone at C6, Δ¹⁶ double bond.
- Biological Activity : Designed to inhibit cytochrome P450 17A1 (CYP17A1), a target in prostate cancer therapy .
- Comparison : The C17 pyridyl substitution and C6 ketone introduce polar interactions absent in 3β-methoxy-5-androsten-17-one, enhancing enzyme inhibition specificity.
3β-Acetoxy-(17S)-Mesyloxy-17-Methyl-16,17-Secoandrost-5-Ene-16-Nitrile
- Structural Features : Mesyloxy and nitrile groups at C16/C17, seco-androstane backbone.
- Biological Activity : Demonstrates antitumor activity in vitro, likely due to alkylating properties of the mesyloxy group .
- Key Difference : The seco (ring-opened) structure disrupts steroid backbone integrity, altering pharmacokinetics compared to intact analogs.
Comparative Data Table
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